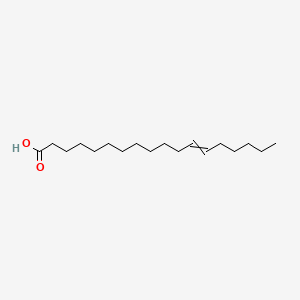![molecular formula C9H9N3OS B12437095 5-[2-(5-Methylfuran-2-yl)ethenyl]-1,2-dihydro-1,2,4-triazole-3-thione](/img/structure/B12437095.png)
5-[2-(5-Methylfuran-2-yl)ethenyl]-1,2-dihydro-1,2,4-triazole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-(5-Methylfuran-2-yl)ethenyl]-1,2-dihydro-1,2,4-triazole-3-thione is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a furan ring, a triazole ring, and a thione group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(5-Methylfuran-2-yl)ethenyl]-1,2-dihydro-1,2,4-triazole-3-thione typically involves the following steps:
Formation of the Furan Derivative: The starting material, 5-methylfuran, is subjected to a series of reactions to introduce the ethenyl group. This can be achieved through a Heck reaction, where 5-methylfuran is reacted with an appropriate vinyl halide in the presence of a palladium catalyst.
Formation of the Triazole Ring: The furan derivative is then reacted with hydrazine hydrate and carbon disulfide to form the triazole ring. This reaction is typically carried out under reflux conditions in an appropriate solvent such as ethanol.
Formation of the Thione Group: The final step involves the introduction of the thione group. This can be achieved by reacting the triazole derivative with a sulfur source, such as elemental sulfur or thiourea, under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the thione group, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the furan or triazole rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and organometallic reagents.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced derivatives of the triazole ring or thione group.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-[2-(5-Methylfuran-2-yl)ethenyl]-1,2-dihydro-1,2,4-triazole-3-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-[2-(5-Methylfuran-2-yl)ethenyl]-1,2-dihydro-1,2,4-triazole-3-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
2-Acetyl-5-methylfuran: A similar compound with a furan ring and an acetyl group.
5-Methyl-2-furanmethanol: A compound with a furan ring and a hydroxymethyl group.
5-Methyl-2-furanboronic acid: A compound with a furan ring and a boronic acid group.
Uniqueness
5-[2-(5-Methylfuran-2-yl)ethenyl]-1,2-dihydro-1,2,4-triazole-3-thione is unique due to the presence of both a triazole ring and a thione group, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Propiedades
Fórmula molecular |
C9H9N3OS |
|---|---|
Peso molecular |
207.25 g/mol |
Nombre IUPAC |
5-[2-(5-methylfuran-2-yl)ethenyl]-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C9H9N3OS/c1-6-2-3-7(13-6)4-5-8-10-9(14)12-11-8/h2-5H,1H3,(H2,10,11,12,14) |
Clave InChI |
YDNYUEONBNKKRC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C=CC2=NC(=S)NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,9,17,17-Tetramethyl-8-(6-methylhepta-4,6-dien-2-yl)-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol](/img/structure/B12437028.png)
![Bicyclo[4.1.0]heptan-3-one](/img/structure/B12437037.png)





![2-{[(1-Phenylethyl)amino]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12437072.png)





![1-Fluoro-2-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12437115.png)
